

# Technical Guide: Physicochemical Properties of 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol

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Compound of Interest

Compound Name:

3-Phenyl-1,2dihydroacenaphthylene-1,2-diol

Cat. No.:

B15592376

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## **Executive Summary**

This technical guide provides a comprehensive overview of the known physicochemical properties, experimental protocols, and potential biological relevance of **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** (CAS No. 193892-33-0). This compound is a naturally occurring phenol found in the rhizomes of Musa acuminata and is classified as a phytoanticipin, suggesting inherent antimicrobial properties.[1] While detailed experimental studies on this specific molecule are limited in publicly accessible literature, this document synthesizes available data from chemical suppliers and academic research on closely related analogs to provide a foundational resource for researchers. The guide includes tabulated physicochemical data, a plausible synthetic route, a general isolation methodology, and conceptual workflows for its synthesis and biological screening.

## **Physicochemical Properties**

The properties of **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** have been primarily reported by chemical suppliers. These are largely predicted or calculated values and should be confirmed by experimental analysis.

## **General and Physical Properties**



Property	Value	Source
CAS Number	193892-33-0	[1][2][3][4]
Molecular Formula	C18H14O2	[4][5]
Molecular Weight	262.30 g/mol	[5]
Appearance	Powder / Solid at room temperature	[4][5]
Natural Source	Rhizomes of Musa acuminata (Banana)	[1][3][4]

**Calculated Physicochemical Data** 

Property	Value	Source
Density	1.4 ± 0.1 g/cm <sup>3</sup>	[5]
Boiling Point	495.7 ± 45.0 °C at 760 mmHg	[5]
Flash Point	241.6 ± 23.3 °C	[5]
Vapor Pressure	0.0 ± 1.3 mmHg at 25°C	[5]
Index of Refraction	1.754	[5]
LogP	3.48	[5]
Hydrogen Bond Donor Count	2	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	1	[5]
Topological Polar Surface Area	40.5 Ų	[6]

## **Solubility and Storage**



Parameter	Information	Source
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.	[3]
Storage	Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.	[5]

# **Experimental Protocols**

Detailed experimental protocols for the synthesis or isolation of **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol** are not readily available in peer-reviewed literature. However, a synthetic route for the closely related analog, racemic cis-3-phenyl-acenaphthene-1,2-diol, has been published and is adapted here.[1] Furthermore, a general protocol for the isolation of acenaphthene derivatives from Musa species is provided based on established phytochemical methods.[7]

### Synthetic Protocol for a Closely Related Analog

The synthesis of racemic cis-3-phenyl-acenaphthene-1,2-diol involves the formation of a key intermediate, 3-phenyl-acenaphthylene, followed by dihydroxylation.[1]

Step 1: Synthesis of 3-Phenyl-acenaphthylene (Intermediate)

- Reaction Setup: To a stirred solution of phenyllithium (C<sub>6</sub>H<sub>5</sub>Li, 5.2 mmol) and tetramethylethylenediamine (TMEDA, 4.17 mmol) in 15 mL of anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78°C.
- Addition of Starting Material: Add a THF solution of acenaphthylene-chromium tricarbonyl (400 mg, 1.38 mmol) dropwise to the cooled mixture.
- Warming and Reaction: Allow the reaction mixture to warm to 0°C and maintain this temperature for 1.5 hours.
- Quenching: Cool the solution back to -78°C and add trifluoroacetic acid (19.4 mmol).



- Iodination and Final Reaction: After 30 minutes, add a THF solution of iodine (I<sub>2</sub>, 7.8 mmol) and allow the solution to warm to room temperature overnight.
- Work-up: Filter the solution through Celite® and evaporate the solvent under reduced pressure to yield the crude 3-phenyl-acenaphthylene intermediate.

Step 2: Dihydroxylation to cis-3-Phenyl-acenaphthene-1,2-diol

The specific conditions for the dihydroxylation of 3-phenyl-acenaphthylene are not detailed in the reference paper.[1] However, a common method for cis-dihydroxylation of alkenes is using osmium tetroxide (OsO<sub>4</sub>) with a co-oxidant like N-methylmorpholine N-oxide (NMO).

- Dissolution: Dissolve the 3-phenyl-acenaphthylene intermediate in a suitable solvent system (e.g., acetone/water).
- Reagent Addition: Add a catalytic amount of OsO4 and a stoichiometric amount of NMO.
- Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
- Quenching and Extraction: Quench the reaction with sodium sulfite. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purification: Purify the resulting crude diol using column chromatography on silica gel.

#### **General Isolation Protocol from Musa Rhizomes**

This protocol is a generalized procedure based on the successful isolation of acenaphthene derivatives from Musa basjoo.[7]

- Extraction: Air-dry and powder the rhizomes of Musa acuminata. Macerate the powdered material with 70% ethanol at room temperature.
- Concentration: Filter the extract and concentrate it under reduced pressure to obtain a crude extract.



- Fractionation: Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as ethyl acetate and n-butanol.
- Chromatography: Subject the bioactive fraction (e.g., the ethyl acetate fraction) to repeated column chromatography.
  - Initial Separation: Use a macroporous resin or silica gel column with a gradient elution system (e.g., hexane-ethyl acetate).
  - Fine Purification: Further purify the fractions containing the target compound using Sephadex LH-20, Toyopearl HW-40F, or preparative HPLC to yield pure 3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol.[7]
- Structure Elucidation: Confirm the structure of the isolated compound using spectroscopic methods such as HR-ESI-MS, <sup>1</sup>H NMR, and <sup>13</sup>C NMR.

## **Biological Activity and Signaling Pathways**

Acenaphthene derivatives are known to possess a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[8][9][10] The target compound, being a phytoanticipin, is expected to have antimicrobial activity.[1] Some studies on related compounds isolated from Musa species have shown cytotoxic activities against cancer cell lines like HeLa, MDA-MB231, and WM9.[7]

Currently, there is no specific information in the literature detailing the signaling pathways modulated by **3-Phenyl-1,2-dihydroacenaphthylene-1,2-diol**. Research into its mechanism of action is a clear area for future investigation.

#### **Visualizations**

As no specific signaling pathways are documented, the following diagrams illustrate the described synthetic workflow and a general workflow for biological screening.

Caption: Synthetic workflow for a close analog of the target compound.

Caption: General workflow for biological activity screening.



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